molecular formula C6H14N2 B13511123 (2-Methylpyrrolidin-2-yl)methanamine

(2-Methylpyrrolidin-2-yl)methanamine

Cat. No.: B13511123
M. Wt: 114.19 g/mol
InChI Key: TZGIINISNYXPCF-UHFFFAOYSA-N
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Description

(2-Methylpyrrolidin-2-yl)methanamine is an organic compound belonging to the class of pyrrolidines It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolidin-2-yl)methanamine typically involves the reductive amination of 2-methylpyrrolidine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of 2-methylpyrrolidine with cyanogen bromide followed by reduction with lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include secondary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methylpyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

(2-Methylpyrrolidin-2-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's mechanism of action involves interactions with specific molecular targets, including:

  • Receptor Binding : It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, which are essential in neurological processes.
  • Enzyme Modulation : The compound may inhibit enzymes involved in metabolic pathways, influencing disease progression. For instance, it can affect dipeptidyl peptidase 4 (DPP-4), impacting glucose metabolism and insulin secretion.

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential

Research indicates that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For example, a study found that the compound effectively reduced tumor size in xenograft models of human cancers.

3. Neuropharmacological Effects

Due to its interaction with dopamine receptors, this compound is being investigated for potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and depression. Its selective binding to D4 receptors suggests a possible advantage over existing treatments.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFocusFindings
Furlong et al., 2009NeuropharmacologyThe compound attenuated cardiovascular responses to conditioned fear in rats, indicating potential for treating anxiety disorders .
Dietrich et al., 2010Cognitive FunctionDemonstrated intact learning and memory in rats treated with the compound, suggesting cognitive benefits .
BenchChem ResearchAntimicrobial and AnticancerShowed significant antimicrobial effects against various bacteria and potential anticancer activity through apoptosis induction.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2-methylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C6H14N2/c1-6(5-7)3-2-4-8-6/h8H,2-5,7H2,1H3

InChI Key

TZGIINISNYXPCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CN

Origin of Product

United States

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